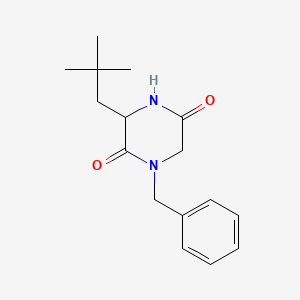
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione is a chemical compound belonging to the piperazine family. This compound is characterized by a piperazine ring substituted with a benzyl group and a 2,2-dimethylpropyl group.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with benzyl halides and 2,2-dimethylpropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and 2,2-dimethylpropyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research has investigated its potential as a pharmacophore for designing new therapeutic agents, including anti-inflammatory and anticancer drugs.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, leading to changes in cellular functions. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione can be compared with other similar compounds, such as:
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-2,5-dione: This compound has a trifluoroethyl group instead of a dimethylpropyl group, which may result in different chemical and biological properties.
3-Benzyl-piperazine-2,5-dione: This compound lacks the 2,2-dimethylpropyl group, making it structurally simpler and potentially less versatile in its applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
1-benzyl-3-(2,2-dimethylpropyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)9-13-15(20)18(11-14(19)17-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) |
Clé InChI |
UQKKZEVZUFBQFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


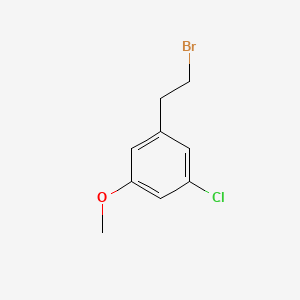
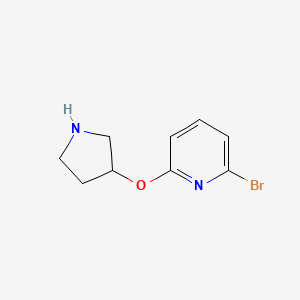
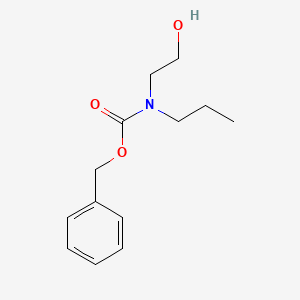
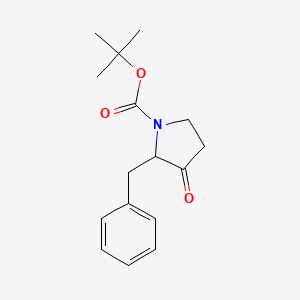
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
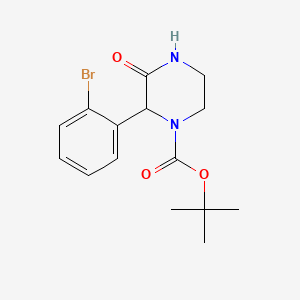
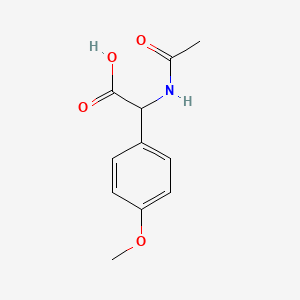
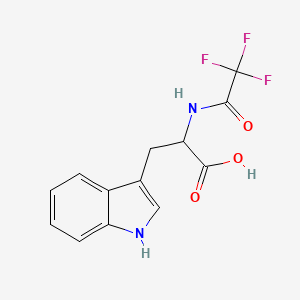

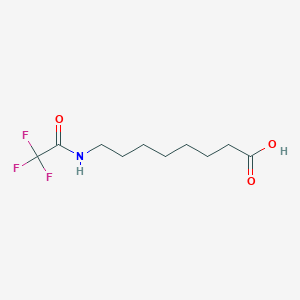
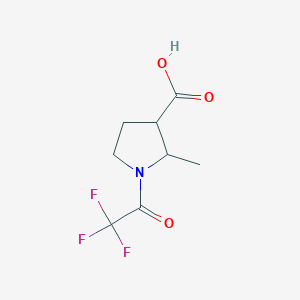
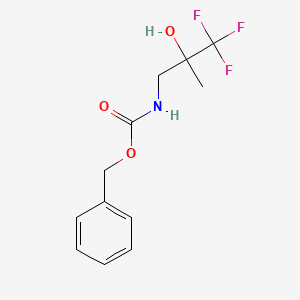
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)

